molecular formula C7H16FN B1471277 2-Fluoro-2,4-dimethylpentan-1-amine CAS No. 1566672-23-8

2-Fluoro-2,4-dimethylpentan-1-amine

Cat. No. B1471277
M. Wt: 133.21 g/mol
InChI Key: OIHCMWZFSBSQTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

FDMA is used as a reagent in the preparation of polymers, dyes, and other organic compounds. The enzymatic synthesis of fluorinated compounds has been summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

Scientific Research Applications

Marfey's Reagent in Amino Acid Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is widely used for the separation of enantiomeric isomers of amino acids and amine compounds, including structures similar to 2-Fluoro-2,4-dimethylpentan-1-amine. It offers advantages in amino acid, short peptide, and pharmaceutical compound analysis, providing an orthogonal analysis technique and enantiomeric purity analysis, especially in selenoamino acids using element-specific detection (B'hymer, Montes-Bayón, & Caruso, 2003).

NH-F Hydrogen Bonding in Fluorinated "Proton Sponge" Derivatives

Studies on fluorinated "proton sponge" derivatives, such as those derived from 8-fluoro-N,N-dimethylnaphthalen-1-amine, demonstrate the role of NH-F hydrogen bonding in influencing basicity and molecular interactions. These insights contribute to understanding the behavior of fluorinated amines in different states, including solid and gas phases, and their applications in molecular design and analysis (Scerba et al., 2011).

Ullman Methoxylation and Fluorine Chemistry

Research on the Ullman methoxylation process in the presence of aniline derivatives, including fluorinated compounds, highlights the complex reactions involving fluorine atoms and their potential in synthesizing novel chemical structures. Such studies offer insights into the manipulation of fluorine-containing compounds for various chemical synthesis applications (Ragan et al., 2003).

Electrophilic Amination and Fluorine Removal

The electrophilic amination of fluorophenols showcases the reactivity of fluorine atoms in aromatic compounds and the potential for complete removal and substitution processes. This research aids in understanding the reactivity of fluorinated amines and their derivatives in synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).

Rate-limiting Steps in S(N)Ar Aminolysis

Studies on the rate-limiting steps in the S(N)Ar aminolysis of 1-fluoro-2,4-dinitrobenzene with secondary amines in different solvents provide valuable information on the reactivity and mechanisms involving fluorinated compounds. This research is essential for understanding the interactions and reactivity of fluorinated amines in various chemical environments (Um, Min, & Dust, 2007).

properties

IUPAC Name

2-fluoro-2,4-dimethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16FN/c1-6(2)4-7(3,8)5-9/h6H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHCMWZFSBSQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2,4-dimethylpentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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